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molecular formula C8H11NO B1266368 3-Amino-2,6-dimethylphenol CAS No. 6994-64-5

3-Amino-2,6-dimethylphenol

Cat. No. B1266368
M. Wt: 137.18 g/mol
InChI Key: XSBKXUJEVYHSNO-UHFFFAOYSA-N
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Patent
US04035422

Procedure details

157 g (0.94 mole) of 2,6-dimethyl-3-nitro phenol is added little by little, while stirring, to a reducing mixture consisting of 950 cm3 of water, 30 cm3 of acetic acid and 158 g of iron, which has first been heated to 70°. When this addition has been completed, the heating is continued for 20 minutes. The reaction mixture is then neutralized with sodium carbonate and the boiling liquid is filtered. After cooling the filtrate, drying yields 80 g of 3-amino-2,6-dimethyl phenol which, after recrystallization in benzene, melts at 104°.
Quantity
157 g
Type
reactant
Reaction Step One
Name
Quantity
950 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
158 g
Type
catalyst
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([CH3:11])[C:3]=1[OH:12].O.C(=O)([O-])[O-].[Na+].[Na+]>[Fe].C(O)(=O)C>[NH2:8][C:7]1[C:2]([CH3:1])=[C:3]([OH:12])[C:4]([CH3:11])=[CH:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
157 g
Type
reactant
Smiles
CC1=C(C(=CC=C1[N+](=O)[O-])C)O
Step Two
Name
Quantity
950 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
158 g
Type
catalyst
Smiles
[Fe]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring, to a reducing mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
has first been heated to 70°
ADDITION
Type
ADDITION
Details
When this addition
FILTRATION
Type
FILTRATION
Details
the boiling liquid is filtered
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the filtrate
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC=1C(=C(C(=CC1)C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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